2,4,5-Tribromoimidazole

Descripción

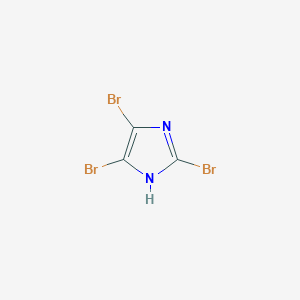

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,5-tribromo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGGPCDDFXIVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73941-35-2 (cadmium[2:1]salt) | |

| Record name | 2,4,5-Tribromoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022173 | |

| Record name | 2,4,5-Tribromoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2034-22-2 | |

| Record name | 2,4,5-Tribromoimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2034-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Tribromoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2034-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Tribromoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-tribromoimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRIBROMOIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50V0252S9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Synthesis and Characterization of 2,4,5-Tribromoimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 2,4,5-Tribromoimidazole (TBI), a key halogenated heterocyclic compound. Due to its versatile chemical nature, TBI serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. This document outlines a reliable synthesis protocol, purification methods, and a summary of its physicochemical and spectroscopic properties based on available scientific literature.

Synthesis of 2,4,5-Tribromoimidazole

The most common and effective method for synthesizing 2,4,5-Tribromoimidazole is through the direct bromination of imidazole. This electrophilic substitution reaction is typically carried out in an acetic acid solvent system with sodium acetate acting as a base to neutralize the hydrogen bromide byproduct.

The overall reaction is as follows:

C₃H₄N₂ + 3 Br₂ → C₃HBr₃N₂ + 3 HBr

Experimental Protocols

Protocol 1: High-Yield Synthesis in Acetic Acid

This protocol is adapted from a general procedure that provides a high yield of the target compound.[1]

Materials:

-

Imidazole (1.0 eq)

-

Sodium Acetate (9.0 eq)

-

Glacial Acetic Acid

-

Bromine (3.0 eq)

-

Deionized Water

Procedure:

-

To a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add imidazole (e.g., 29.24 g, 0.43 mol) and sodium acetate (e.g., 317.34 g, 3.87 mol).[1]

-

Add glacial acetic acid (e.g., 250 mL) and stir the mixture until the solids are dissolved.[1]

-

Slowly add bromine (e.g., 65 mL, 1.28 mol) dropwise to the solution at room temperature. It is critical to control the rate of addition to ensure the reaction temperature does not exceed 40°C.[1]

-

After the complete addition of bromine, continue to stir the reaction mixture for an additional 3 hours at room temperature.[1]

-

Upon completion, pour the reaction mixture into a large volume of cold water (e.g., 1.5 L) to precipitate the product.[1]

-

Collect the resulting white solid by vacuum filtration.

-

Wash the solid product thoroughly with several portions of water to remove any remaining acetic acid and salts.

-

Dry the purified solid in a vacuum oven to afford 2,4,5-Tribromoimidazole. A yield of approximately 92% can be expected.[1]

Protocol 2: Alternative Synthesis

This method uses a slightly different stoichiometry and workup procedure.[2]

Materials:

-

Imidazole (1.0 eq)

-

Sodium Acetate (~14 eq)

-

Anhydrous Acetic Acid

-

Bromine (3.0 eq) in acetic acid

-

Deionized Water

Procedure:

-

In a suitable flask, dissolve imidazole (e.g., 1.36 g) and sodium acetate (e.g., 20 g) in anhydrous acetic acid (180 ml).[2]

-

Over 30 minutes, add a solution of bromine (9.6 g) in anhydrous acetic acid (20 ml) to the stirred imidazole solution.[2]

-

After approximately one-third of the bromine has been added, add more sodium acetate (5 g).[2]

-

Continue stirring for 2.5 hours, during which the product will begin to precipitate.[2]

-

Evaporate the acetic acid under reduced pressure.

-

Add water (600 ml) to the residue to precipitate the product fully.[2]

-

Collect the white precipitate by filtration, wash with water, and dry to yield the final product. A yield of 71% has been reported with this method.[2]

Data Presentation

Table 1: Synthesis Conditions and Yields

| Parameter | Protocol 1 | Protocol 2 |

| Imidazole (eq) | 1.0 | 1.0 |

| Bromine (eq) | ~3.0 | ~3.0 |

| Base | Sodium Acetate | Sodium Acetate |

| Solvent | Glacial Acetic Acid | Anhydrous Acetic Acid |

| Reaction Time | 3 hours | 2.5 hours |

| Reported Yield | 92%[1] | 71%[2] |

Visualizations: Experimental Workflows

The synthesis and characterization process can be visualized as a logical workflow.

Caption: Synthesis and purification workflow for 2,4,5-Tribromoimidazole.

Caption: Overall process from starting materials to final characterization.

Characterization of 2,4,5-Tribromoimidazole

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the key physical and spectroscopic data for 2,4,5-Tribromoimidazole.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃HBr₃N₂ | [3][4][5] |

| Molecular Weight | 304.77 g/mol | [6] |

| Appearance | Beige-yellow powder / White solid | [1][2] |

| Melting Point | 221-222 °C | [2] |

| CAS Number | 2034-22-2 | [3][5] |

Table 3: Spectroscopic Data

| Technique | Data | Source(s) |

| IR Spectroscopy | An experimental spectrum is available for viewing in the NIST WebBook. | [3] |

| Mass Spec. (EI) | An experimental spectrum is available for viewing in the NIST WebBook. | [3][5] |

| Mass Spec. (Predicted) | [M+H]⁺: 302.776, [M+Na]⁺: 324.758, [M-H]⁻: 300.762 | [4] |

| ¹H NMR | While commercial suppliers indicate availability of this data, specific chemical shifts were not found in the surveyed literature. | |

| ¹³C NMR | While commercial suppliers indicate availability of this data, specific chemical shifts were not found in the surveyed literature. |

Applications and Further Interest

2,4,5-Tribromoimidazole is not only a synthetic intermediate but also exhibits biological activity.

-

Synthetic Intermediate: It is a precursor for synthesizing N-substituted tribromoimidazoles and can be used in condensation reactions with sugar precursors to yield 2,4,5-TBI nucleosides.[1]

-

Bioactivity: It has been shown to induce poisoning in rats, acting as an uncoupler of oxidative phosphorylation.[1]

This profile makes it a compound of significant interest for developing new therapeutic agents and other specialty chemicals.

References

- 1. mdpi.com [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. 1H-Imidazole, 2,4,5-tribromo- [webbook.nist.gov]

- 4. PubChemLite - 2,4,5-tribromoimidazole (C3HBr3N2) [pubchemlite.lcsb.uni.lu]

- 5. 1H-Imidazole, 2,4,5-tribromo- [webbook.nist.gov]

- 6. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

An In-depth Technical Guide to the Chemical Properties and Structure of 2,4,5-Tribromoimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Tribromoimidazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, characterized by a five-membered imidazole ring substituted with three bromine atoms, imparts unique chemical properties and biological activities. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key experimental protocols related to 2,4,5-Tribromoimidazole. It includes a detailed summary of its physicochemical data, spectroscopic characterization, and a discussion of its role as an uncoupler of oxidative phosphorylation.

Chemical Properties and Structure

2,4,5-Tribromoimidazole is a stable, crystalline solid at room temperature, typically appearing as a white to beige-yellow powder. The presence of three electron-withdrawing bromine atoms on the imidazole ring significantly influences its electronic properties and reactivity.

Physicochemical Properties

The key physicochemical properties of 2,4,5-Tribromoimidazole are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃HBr₃N₂ | [1] |

| Molecular Weight | 304.77 g/mol | [2] |

| CAS Number | 2034-22-2 | [1] |

| Appearance | White to beige-yellow crystalline powder | [2] |

| Melting Point | 217-220 °C (with decomposition) | [2] |

| Solubility | Limited solubility in polar solvents like water; more soluble in non-polar organic solvents. | |

| IUPAC Name | 2,4,5-tribromo-1H-imidazole | [1] |

| SMILES | C1(=C(N=C(N1)Br)Br)Br | [3] |

| InChI | InChI=1S/C3HBr3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8) | [3] |

Structural Details

Experimental Protocols

Synthesis of 2,4,5-Tribromoimidazole

A common and effective method for the synthesis of 2,4,5-Tribromoimidazole is the direct bromination of imidazole.[2]

Materials:

-

Imidazole

-

Sodium Acetate

-

Acetic Acid

-

Bromine

-

Water

Procedure:

-

To a three-necked flask equipped with a thermostatic separatory funnel, add imidazole (e.g., 29.24 g, 0.43 mol), sodium acetate (e.g., 317.34 g, 3.87 mol), and acetic acid (e.g., 150 mL).[2]

-

Dissolve the mixture in additional acetic acid (e.g., 100 mL).[2]

-

Slowly add bromine (e.g., 65 mL, 1.28 mol) dropwise through the separatory funnel at room temperature. It is crucial to control the reaction temperature to not exceed 40°C.[2]

-

After the addition is complete, continue to stir the reaction mixture for 3 hours at room temperature.[2]

-

Upon completion, pour the reaction solution into a large volume of water (e.g., 1.5 L) to precipitate the solid product.[2]

-

Collect the solid product by filtration and wash it several times with water to remove impurities.[2]

-

Dry the solid product to obtain 2,4,5-tribromoimidazole. A yield of approximately 92% has been reported with this method.[2]

Caption: Synthetic workflow for 2,4,5-Tribromoimidazole.

Spectroscopic Characterization

The structural elucidation of 2,4,5-Tribromoimidazole is typically achieved through a combination of spectroscopic methods. While specific experimental spectra for 2,4,5-tribromoimidazole were not available in the search results, the expected characteristic signals are discussed below based on the known structure and general principles of spectroscopy.

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum of 2,4,5-Tribromoimidazole is expected to show characteristic peaks corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3100 | N-H stretch | Imidazole ring |

| ~1500-1400 | C=C / C=N stretch | Aromatic ring vibrations |

| Below 800 | C-Br stretch | Carbon-bromine bonds |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the substitution of all ring protons with bromine, the only proton signal expected would be from the N-H group of the imidazole ring. This signal would likely be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show three signals corresponding to the three carbon atoms of the imidazole ring. The chemical shifts of these carbons would be influenced by the attached bromine and nitrogen atoms.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of 2,4,5-Tribromoimidazole.

| m/z Value | Interpretation |

| ~302, 304, 306, 308 | Molecular ion peak cluster [M]⁺, showing the characteristic isotopic pattern for three bromine atoms. |

| Varies | Fragment ions resulting from the loss of Br atoms or other parts of the molecule. |

The presence of three bromine atoms will result in a distinctive isotopic cluster pattern for the molecular ion and any bromine-containing fragments, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Biological Activity: Uncoupling of Oxidative Phosphorylation

2,4,5-Tribromoimidazole has been reported to induce poisoning in rats, which is characteristic of uncouplers of oxidative phosphorylation.

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP). This process occurs in the inner mitochondrial membrane and involves the electron transport chain (ETC) and chemiosmosis. The ETC pumps protons (H⁺) across the inner mitochondrial membrane, creating a proton gradient. The flow of these protons back across the membrane down their concentration gradient, through an enzyme called ATP synthase, drives the synthesis of ATP.

Uncoupling agents like 2,4,5-Tribromoimidazole are lipid-soluble molecules that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient. This "uncouples" the electron transport chain from ATP synthesis. The ETC continues to function, and oxygen is consumed, but the energy from the proton gradient is released as heat instead of being used to generate ATP.

Caption: Mechanism of uncoupling oxidative phosphorylation.

Applications and Future Directions

The unique chemical structure and biological activity of 2,4,5-Tribromoimidazole make it a valuable scaffold in drug discovery and development. Its potential as an antimicrobial and antifungal agent warrants further investigation. The development of derivatives of 2,4,5-Tribromoimidazole could lead to new therapeutic agents with improved efficacy and selectivity. Furthermore, its application in materials science, for example, as a flame retardant, is another area of active research.

Conclusion

2,4,5-Tribromoimidazole is a multifaceted molecule with well-defined chemical properties and a straightforward synthetic route. Its most notable biological activity is its function as an uncoupler of oxidative phosphorylation, which is a direct consequence of its chemical structure. The information presented in this guide serves as a foundational resource for researchers and professionals working with this compound, facilitating its application in various scientific and industrial fields. Further research into its precise mechanism of action and the development of novel derivatives holds significant promise for future applications.

References

The Discovery and Bioactive Potential of 2,4,5-Tribromoimidazole: A Technical Guide for Therapeutic Development

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Marine organisms are a prolific source of structurally unique and biologically active natural products, offering promising avenues for drug discovery. Among these, brominated alkaloids have garnered significant attention for their diverse pharmacological properties. This technical guide focuses on 2,4,5-Tribromoimidazole, a halogenated imidazole whose discovery in marine invertebrates highlights its potential as a lead compound for novel therapeutics. While initially presumed to be of sponge origin due to the prevalence of similar compounds in the genus Agelas, this document clarifies its true natural source and delves into its known biological activities, including its role as an antimicrobial agent and an uncoupler of oxidative phosphorylation. This guide provides a comprehensive overview of its discovery, available bioactivity data, and detailed experimental protocols for the isolation and evaluation of related marine natural products, alongside a comparative analysis with well-studied brominated alkaloids from marine sponges.

Introduction: The Marine Cornucopia of Bioactive Alkaloids

The marine environment, with its vast biodiversity, represents a largely untapped reservoir of novel chemical entities with significant therapeutic potential. Marine invertebrates, particularly sessile organisms like sponges, have developed sophisticated chemical defense mechanisms, leading to the biosynthesis of a wide array of secondary metabolites.[1] Among these, brominated alkaloids, especially those containing pyrrole and imidazole moieties, are a hallmark of marine natural products chemistry, with many exhibiting potent cytotoxic, antimicrobial, anti-inflammatory, and anti-biofilm activities.[2]

The sponge genus Agelas is a well-known producer of a diverse suite of brominated pyrrole-imidazole alkaloids, such as oroidin and sceptrin, which have been extensively studied for their pharmacological properties.[1][3] It is within this context that the discovery of structurally similar compounds like 2,4,5-Tribromoimidazole is of great interest to the scientific community. This guide aims to provide a detailed technical overview of 2,4,5-Tribromoimidazole, from its initial discovery to its potential applications in drug development.

Discovery of 2,4,5-Tribromoimidazole: A Correction of the Record

Initial assumptions pointed towards a marine sponge origin for 2,4,5-Tribromoimidazole due to the chemical precedent set by the Agelas species. However, a thorough review of the scientific literature reveals that the first isolation of 2,4,5-Tribromoimidazole from a natural source was from the egg masses of three species of muricid molluscs.[4][5] This discovery was confirmed through gas chromatography/mass spectrometry (GC/MS) analysis of lipophilic extracts, followed by synthesis and comparative analysis of the natural and synthetic compounds.[4] One of the mollusc species identified as a source of this compound is Hexaplex trunculus.[6] This finding underscores the importance of precise taxonomic identification and rigorous analytical chemistry in natural product discovery.

Biological Activities of 2,4,5-Tribromoimidazole and Related Compounds

2,4,5-Tribromoimidazole has been shown to possess several biological activities, with its antimicrobial properties being the most prominently reported. While specific quantitative data for its anti-biofilm and anticancer activities are not extensively available in the public domain, its known bioactivities and those of structurally related compounds from marine sponges provide a strong rationale for further investigation.

Antimicrobial and Anti-biofilm Activity

The lipophilic extracts from the egg masses of muricid molluscs containing 2,4,5-Tribromoimidazole demonstrated antimicrobial activity.[4] The compound itself is suggested to be responsible for some of this activity.[4] Further studies have indicated that 2,4,5-tribromoimidazole can inhibit the growth of human pathogenic bacteria at a concentration of 0.1 mg/mL.[7]

While direct quantitative data on the anti-biofilm activity of 2,4,5-Tribromoimidazole is limited, many brominated pyrrole-imidazole alkaloids from Agelas sponges are potent biofilm inhibitors.[8][9] For instance, oroidin and its derivatives have been shown to inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.[10] Given the structural similarities, it is plausible that 2,4,5-Tribromoimidazole also possesses anti-biofilm properties, a hypothesis that warrants further investigation.

Anticancer Activity

The anticancer potential of 2,4,5-Tribromoimidazole has not been extensively reported. However, the broader class of brominated marine alkaloids has shown significant promise in this area. Oroidin, for example, has demonstrated cytotoxic effects against various cancer cell lines.[1] Sceptrin, another related alkaloid, has been shown to inhibit cancer cell motility, a key process in metastasis.[1] The evaluation of 2,4,5-Tribromoimidazole for its cytotoxic and anti-proliferative effects against a panel of cancer cell lines is a logical next step in its development as a potential therapeutic agent.

Uncoupler of Oxidative Phosphorylation

A notable reported bioactivity of 2,4,5-Tribromoimidazole is its ability to act as an uncoupler of oxidative phosphorylation.[11][12] Uncoupling agents disrupt the link between electron transport and ATP synthesis in mitochondria, leading to a dissipation of the proton motive force.[13][14] This mechanism can lead to increased cellular respiration and heat production.[13] This property could have various physiological effects and may contribute to its observed biological activities, but also indicates a potential for cellular toxicity that needs to be carefully evaluated.

Quantitative Data

The following tables summarize the available quantitative data for 2,4,5-Tribromoimidazole and related brominated alkaloids from marine sponges. It is important to note the current lack of specific IC50 or MIC values for the anti-biofilm and anticancer activities of 2,4,5-Tribromoimidazole in the public literature.

Table 1: Antimicrobial Activity of 2,4,5-Tribromoimidazole and Related Compounds

| Compound | Organism(s) | Activity Type | Concentration/Value | Reference(s) |

| 2,4,5-Tribromoimidazole | Human pathogenic bacteria | Growth inhibition | 0.1 mg/mL | [7] |

| Oroidin | Pseudomonas aeruginosa | Biofilm inhibition | - | [10] |

| Benzosceptrin C | Pseudomonas aeruginosa | Biofilm inhibition | - | [9] |

| 4,5-dibromopyrrole-2-carboxamide | Pseudomonas aeruginosa | Biofilm inhibition | - | [10] |

| Marmaricines A and B | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 8 µg/mL | [15] |

| Marmaricines B and C | Candida albicans | MIC | 8 µg/mL | [15] |

Table 2: Anticancer Activity of Related Brominated Alkaloids

| Compound | Cancer Cell Line(s) | Activity Type | IC50 Value | Reference(s) |

| Oroidin | Various cancer cell lines | Cytotoxicity, Pro-apoptotic, Cell cycle inhibition | Varies by cell line | [1] |

| Sceptrin | HeLa cells | Inhibition of cell motility | Non-cytotoxic at effective concentrations | [1] |

| Oridonin derivative (spirolactone) | Human cervical cancer (HeLa), Human lung carcinoma (A549) | Cytotoxicity | 4.63 µM, 4.58 µM | [16] |

| Oridonin derivative (dienone) | Breast cancer (MCF-7, MDA-MB-231, MCF/ADR) | Anti-proliferative | Low µM to sub-µM | [16] |

| Oridonin derivative (triazole) | Triple-negative breast cancer (MDA-MB-231) | Anti-proliferative | 0.48 µM | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 2,4,5-Tribromoimidazole and other marine natural products.

Isolation of 2,4,5-Tribromoimidazole from Muricid Mollusc Egg Masses

The following is a general protocol based on the initial discovery:

-

Sample Collection and Extraction:

-

Collect fresh egg masses of muricid molluscs (e.g., Hexaplex trunculus).

-

Homogenize the egg masses in a suitable organic solvent (e.g., dichloromethane/methanol mixture).

-

Perform a liquid-liquid partition of the crude extract between an organic solvent (e.g., dichloromethane) and water to obtain a lipophilic extract.

-

-

Chromatographic Separation:

-

Subject the lipophilic extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane to ethyl acetate).

-

Monitor the fractions by thin-layer chromatography (TLC) and combine those with similar profiles.

-

Further purify the fractions containing the target compound using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and solvent system.

-

-

Structure Elucidation:

-

Characterize the purified compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

-

Confirm the structure by comparison of the spectroscopic data and chromatographic retention times with those of a synthetic standard of 2,4,5-Tribromoimidazole.

-

Crystal Violet Biofilm Assay

This assay is a standard method for quantifying biofilm formation.[17][18][19]

-

Inoculation and Biofilm Formation:

-

Grow a bacterial culture overnight in a suitable medium.

-

Dilute the overnight culture to a standardized optical density (OD).

-

Add the diluted culture to the wells of a 96-well microtiter plate, including wells with different concentrations of the test compound (2,4,5-Tribromoimidazole).

-

Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.

-

-

Staining:

-

Gently remove the planktonic bacteria from the wells by washing with a buffer (e.g., phosphate-buffered saline, PBS).

-

Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

-

-

Quantification:

-

Wash the wells to remove excess stain.

-

Solubilize the crystal violet bound to the biofilm using a solvent such as 30% acetic acid or ethanol.

-

Measure the absorbance of the solubilized crystal violet at a wavelength of 550-590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

-

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21][22][23]

-

Cell Seeding and Treatment:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (2,4,5-Tribromoimidazole) for a specified period (e.g., 48-72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a proposed signaling pathway.

Caption: Isolation and Identification Workflow for 2,4,5-Tribromoimidazole.

Caption: Workflow for the MTT Cell Viability Assay.

Caption: Mechanism of Oxidative Phosphorylation Uncoupling by 2,4,5-Tribromoimidazole.

Conclusion and Future Directions

2,4,5-Tribromoimidazole stands as a compelling marine natural product with demonstrated antimicrobial activity and a unique mechanism of action as an uncoupler of oxidative phosphorylation. While its discovery in muricid molluscs corrects a common misconception about its origin, its structural relationship to the vast arsenal of bioactive alkaloids from marine sponges, particularly the genus Agelas, places it firmly within a class of compounds of high interest for drug discovery.

The future development of 2,4,5-Tribromoimidazole as a therapeutic lead will require a concerted research effort. Key priorities include:

-

Comprehensive Bioactivity Screening: A systematic evaluation of its anti-biofilm, anticancer, and antiviral activities is crucial to fully understand its therapeutic potential. The lack of quantitative data in these areas represents a significant knowledge gap.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by 2,4,5-Tribromoimidazole will be essential for understanding its efficacy and potential side effects.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogues of 2,4,5-Tribromoimidazole will help to optimize its potency and selectivity, and to mitigate any potential toxicity associated with its uncoupling activity.

-

Supply and Synthesis: Developing a scalable and cost-effective synthetic route for 2,4,5-Tribromoimidazole and its derivatives will be necessary to support preclinical and clinical development, overcoming the limitations of natural product supply.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,4,5-Tribromo-1H-imidazole in the egg masses of three muricid molluscs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Portal [researchportal.scu.edu.au]

- 6. molnova.com [molnova.com]

- 7. Are the Traditional Medical Uses of Muricidae Molluscs Substantiated by Their Pharmacological Properties and Bioactive Compounds? | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. Uncoupler - Wikipedia [en.wikipedia.org]

- 14. biochemden.com [biochemden.com]

- 15. Marmaricines A-C: Antimicrobial Brominated Pyrrole Alkaloids from the Red Sea Marine Sponge Agelas sp. aff. marmarica - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal violet assay [bio-protocol.org]

- 18. Protocols · Benchling [benchling.com]

- 19. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchhub.com [researchhub.com]

- 21. benchchem.com [benchchem.com]

- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Natural Sources of Brominated Imidazoles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of brominated imidazoles, a significant class of marine alkaloids with diverse and potent biological activities. The primary producers of these fascinating compounds are marine sponges, particularly those belonging to the genera Agelas and Stylissa. This document provides a comprehensive overview of the key sponge species, the specific brominated imidazole alkaloids they produce, and detailed methodologies for their extraction and isolation.

Natural Sources of Brominated Imidazoles

Marine sponges are the most prolific natural sources of brominated pyrrole-imidazole alkaloids. These compounds are believed to play a crucial role in the chemical defense mechanisms of the sponges, protecting them from predation, biofouling, and microbial infections. The biosynthesis of many of these complex alkaloids is thought to begin with the precursor oroidin, which itself is derived from the amino acids proline and lysine.

The primary genera of sponges known to produce a rich diversity of these compounds include:

-

Agelas : Species such as Agelas oroides, Agelas conifera, Agelas dispar, and Agelas sceptrum are well-documented producers of a wide array of brominated imidazoles, including the foundational compound oroidin and its derivatives.

-

Stylissa : Sponges of this genus, for instance Stylissa massa and Stylissa carteri, are known to yield a variety of brominated alkaloids, including sceptrin and hymenin.

While marine sponges are the predominant source, research into other marine organisms and even terrestrial sources is ongoing, though less documented for this specific class of compounds.

Quantitative Data on Brominated Imidazoles from Natural Sources

The concentration and diversity of brominated imidazoles can vary significantly depending on the sponge species, geographical location, and environmental conditions. While comprehensive quantitative data for every compound is not always available in the literature, the following table summarizes key findings for some of the most well-studied brominated imidazoles.

| Sponge Species | Brominated Imidazole Alkaloid(s) | Yield/Concentration | Reference(s) |

| Agelas oroides | Oroidin | Most abundant metabolite | [1] |

| Dibromophakellin | Richer in wild sponges | [1] | |

| Stylissa massa | Sceptrin | MIC of 62.5 μM against E. coli and S. aureus | [2][3][4] |

| Hymenialdisine | - | ||

| Manzacidin A/C | - | [2][3][4] | |

| Agelas dispar | Disparamides A–C, Dispyrins B–F | - | [5] |

| Agelas conifera | Oroidin, Sceptrin | Predominant alkaloids | [6] |

| Agelas sp. aff. marmarica | Marmaricines A-C | MIC of 8 µg/mL against MRSA (Marmaricines A & B) | [7] |

Note: Quantitative data for specific compound yields from raw sponge material is often limited in publicly available literature. The provided data reflects reported bioactivity concentrations and relative abundance. One study on Stylissa massa reported a 0.23% yield for an ethyl acetate extract from the initial biomass[8][9].

Experimental Protocols for Extraction and Isolation

The isolation of brominated imidazoles from marine sponges typically involves a multi-step process of extraction, fractionation, and purification. The following are detailed methodologies adapted from published literature.

Protocol 1: General Extraction and Fractionation of Brominated Alkaloids from Stylissa massa

This protocol is based on methodologies described for the isolation of sceptrin, hymenin, and manzacidin A/C[2][3][4].

-

Sample Preparation:

-

Collect sponge specimens and freeze them at -20°C to preserve the integrity of the secondary metabolites.

-

Thaw the frozen sponge material, cut it into small pieces, and air-dry at room temperature for 3-5 days.

-

Pulverize the dried sponge material using a grinder.

-

-

Extraction:

-

Macerate the powdered sponge material in 96% ethanol (EtOH) or methanol (MeOH). A common ratio is approximately 10 mL of solvent per gram of dry sponge material.

-

Agitate the mixture on a shaker overnight at room temperature.

-

Filter the mixture to separate the solvent from the sponge biomass. Repeat the extraction process on the biomass three to four times to ensure exhaustive extraction.

-

Combine all the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Fractionation (Reversed-Phase Medium-Pressure Liquid Chromatography - RP-MPLC):

-

Dissolve the crude ethanolic extract in a minimal amount of the initial mobile phase.

-

Fractionate the extract using an RP-MPLC system (e.g., ÄKTA FPLC) equipped with a C18 column (e.g., Biotage C18, 100 Å, 40 g, 40–60 μm).

-

Employ a gradient elution from 100% H₂O (with 0.1% Trifluoroacetic acid - TFA) to 100% Acetonitrile (CH₃CN) (with 0.1% TFA) over 60 minutes.

-

Set the flow rate to 10 mL/min and monitor the eluent at 254 nm.

-

Collect fractions at regular intervals (e.g., every 60 seconds).

-

Combine fractions based on the chromatographic profile.

-

-

Purification (High-Performance Liquid Chromatography - HPLC):

-

Further purify the combined fractions containing the target compounds using semi-preparative or analytical RP-HPLC with a C18 column.

-

Use a suitable gradient of water and acetonitrile or methanol, often with a TFA modifier, to achieve baseline separation of the individual alkaloids.

-

Identify the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Protocol 2: Extraction and Partitioning for Alkaloid Enrichment from Agelas sp.

This protocol is a generalized method based on techniques used for the isolation of brominated alkaloids from various Agelas species[5][7].

-

Extraction:

-

Extract the freeze-dried and powdered sponge material with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) (1:1 v/v) at room temperature. Perform the extraction multiple times.

-

Combine the extracts and evaporate the solvent under reduced pressure to yield the crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a mixture of 90% aqueous MeOH and n-hexane to remove nonpolar constituents like lipids. Separate the layers and collect the methanolic layer.

-

Evaporate the MeOH from the polar layer and then partition the remaining aqueous residue with ethyl acetate (EtOAc).

-

Separate the layers and concentrate the EtOAc fraction, which will be enriched with brominated alkaloids.

-

-

Chromatographic Purification:

-

Subject the EtOAc fraction to a series of chromatographic steps.

-

Silica Gel Column Chromatography: Use a gradient of solvents, such as a mixture of hexane, ethyl acetate, and methanol, to perform an initial separation.

-

Size-Exclusion Chromatography: Utilize a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their size.

-

Reversed-Phase HPLC: Perform final purification on a C18 HPLC column using a gradient of acetonitrile and water with 0.1% formic acid or TFA as a modifier.

-

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the processes and relationships discussed, the following diagrams have been generated using the DOT language.

References

- 1. Comparative Chemical Profiling and Antimicrobial/Anticancer Evaluation of Extracts from Farmed versus Wild Agelas oroides and Sarcotragus foetidus Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa | PLOS One [journals.plos.org]

- 3. Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Feature-Based Molecular Networking Discovery of Bromopyrrole Alkaloids from the Marine Sponge Agelas dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Marmaricines A-C: Antimicrobial Brominated Pyrrole Alkaloids from the Red Sea Marine Sponge Agelas sp. aff. marmarica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimalarial Activity of Sea Sponge Extract of Stylissa massa originating from waters of Rote Island | Presson | Jurnal Kimia Sains dan Aplikasi [ejournal.undip.ac.id]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2,4,5-Tribromoimidazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 2,4,5-tribromoimidazole, a halogenated heterocyclic compound with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering a consolidated resource of its characterization data.

Spectroscopic Data

The following sections summarize the available spectroscopic data for 2,4,5-tribromoimidazole. While a complete set of experimentally derived quantitative data is not consistently available across all analytical techniques in the public domain, this guide presents the most relevant information from established sources.

Mass Spectrometry

An electron ionization mass spectrum for 2,4,5-tribromoimidazole is noted as available in the NIST WebBook, though detailed fragmentation analysis is not provided in the readily accessible literature.[1][2] Predicted mass-to-charge ratios for various adducts have been calculated and are presented below.

Table 1: Predicted Mass Spectrometry Data for 2,4,5-Tribromoimidazole Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 302.77626 |

| [M+Na]⁺ | 324.75820 |

| [M-H]⁻ | 300.76170 |

| [M+NH₄]⁺ | 319.80280 |

| [M+K]⁺ | 340.73214 |

| [M]⁺ | 301.76843 |

| [M]⁻ | 301.76953 |

Data sourced from PubChemLite.[3]

Infrared (IR) Spectroscopy

The infrared spectrum of 2,4,5-tribromoimidazole has been recorded and is available for viewing in the NIST WebBook.[1] The spectrum is characterized by absorptions typical for a substituted imidazole ring. Key expected vibrational modes are summarized in the table below.

Table 2: General Infrared Spectroscopy Data for 2,4,5-Tribromoimidazole

| Wavenumber Range (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching |

| 3150-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=C and C=N stretching (imidazole ring) |

| Below 1000 | C-Br stretching and ring vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The following protocols describe the synthesis of 2,4,5-tribromoimidazole and general procedures for its spectroscopic analysis.

Synthesis of 2,4,5-Tribromoimidazole

A common method for the synthesis of 2,4,5-tribromoimidazole involves the direct bromination of imidazole in the presence of a base and a suitable solvent.[4][5]

Materials:

-

Imidazole

-

Sodium acetate

-

Acetic acid

-

Bromine

-

Water

Procedure:

-

In a three-necked flask equipped with a thermostatic separatory funnel, a mixture of imidazole and sodium acetate is prepared in acetic acid.

-

Bromine is added dropwise to the stirred solution at room temperature. The reaction temperature is maintained below 40°C.

-

After the addition of bromine is complete, the reaction mixture is stirred for an additional 3 hours at room temperature.

-

The reaction mixture is then poured into water to precipitate the solid product.

-

The precipitate is collected by filtration, washed thoroughly with water to remove impurities, and then dried to yield 2,4,5-tribromoimidazole.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data for a solid organic compound like 2,4,5-tribromoimidazole.

Mass Spectrometry (Electron Ionization - EI):

-

A small sample of 2,4,5-tribromoimidazole is introduced into the mass spectrometer, typically via a direct insertion probe.

-

The sample is vaporized by heating in the ion source.

-

The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy (KBr Pellet Method):

-

A small amount of dry 2,4,5-tribromoimidazole is finely ground with anhydrous potassium bromide (KBr) in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

An infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorption at different wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of 2,4,5-tribromoimidazole is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the probe of a high-field NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier-transformed to obtain the spectrum.

Visualizations

The following diagrams illustrate the workflow for the synthesis and characterization of 2,4,5-tribromoimidazole.

References

- 1. 1H-Imidazole, 2,4,5-tribromo- [webbook.nist.gov]

- 2. Inferring the nominal molecular mass of an analyte from its electron ionization mass spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2,4,5-tribromoimidazole (C3HBr3N2) [pubchemlite.lcsb.uni.lu]

- 4. prepchem.com [prepchem.com]

- 5. 2,4,5-Tribromoimidazole | 2034-22-2 [chemicalbook.com]

In-Depth Technical Guide: 2,4,5-Tribromoimidazole (CAS 2034-22-2)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and commercial availability of 2,4,5-Tribromoimidazole, identified by CAS number 2034-22-2. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Properties

2,4,5-Tribromoimidazole is a halogenated imidazole derivative. Its core chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 2034-22-2 | [1] |

| Molecular Formula | C₃HBr₃N₂ | [1] |

| Molecular Weight | 304.77 g/mol | [1] |

| Appearance | Beige-yellow powder | [1][2] |

| Melting Point | 217-220 °C (decomposes) | [2][3] |

| SMILES | BrC1=NC(Br)=C(Br)N1 | [1] |

| InChI | InChI=1S/C3HBr3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8) | [4] |

| logP (Octanol/Water Partition Coefficient) | 2.215 (Calculated) | [4] |

| Water Solubility (log10WS) | -3.95 (Calculated) | [4] |

Synthesis Protocol

A common method for the synthesis of 2,4,5-tribromoimidazole involves the bromination of imidazole. The following is a general laboratory-scale procedure.[2]

Materials:

-

Imidazole

-

Sodium acetate

-

Acetic acid

-

Bromine

Experimental Procedure:

-

In a three-necked flask equipped with a thermostatic separatory funnel, combine imidazole (0.43 mol), sodium acetate (3.87 mol), and 150 mL of acetic acid.

-

Add an additional 100 mL of acetic acid to ensure complete dissolution.

-

Slowly add bromine (1.28 mol) dropwise through the separatory funnel at room temperature. It is crucial to control the addition rate to prevent the reaction temperature from exceeding 40°C.

-

After the complete addition of bromine, continue to stir the reaction mixture for an additional 3 hours at room temperature.

-

The resulting product, 2,4,5-tribromoimidazole, can then be isolated and purified.

Caption: Synthesis workflow for 2,4,5-Tribromoimidazole.

Toxicological Profile and Biological Activity

2,4,5-Tribromoimidazole has been observed to induce poisoning in rats, with effects characteristic of uncouplers of oxidative phosphorylation.[2] This suggests that the compound may interfere with the mitochondrial respiratory chain, disrupting the process of ATP synthesis. However, detailed studies on its specific mechanism of action and signaling pathways are not extensively available in the public domain.

Safety and Handling

2,4,5-Tribromoimidazole is classified as toxic and irritating.[1]

-

Hazard Codes: T, Xi[1]

-

Risk Phrases: R23/24/25 (Toxic by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[1]

-

Safety Phrases: S22 (Do not breathe dust), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection), S45 (In case of accident or if you feel unwell, seek medical advice immediately)[1]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a refrigerator at +4 °C.[1]

Caption: Logical relationships of CAS 2034-22-2.

Commercial Suppliers

2,4,5-Tribromoimidazole is available from a variety of chemical suppliers. The following table lists some of the known suppliers. Please note that availability and purity may vary.

| Supplier |

| Accela ChemBio Co.,Ltd.[2] |

| AK Scientific, Inc.[1] |

| Ambeed, Inc.[1] |

| Capot Chemical Co., Ltd.[1] |

| Career Henan Chemical Co.[2] |

| CM Fine Chemicals[1] |

| Dayang Chem (Hangzhou) Co.,Ltd.[1][5] |

| DSL Chemicals (Shanghai) Co., Ltd.[1] |

| Jinan Finer Chemical Co., Ltd.[5] |

| Leap Chem Co., Ltd.[1] |

| Santa Cruz Biotechnology, Inc.[1] |

| SAGECHEM LIMITED[5] |

| Shandong SanYoung Industry Co., Ltd.[1] |

| Shanghai Sinch Parmaceuticals Tech. Co. Ltd.[2] |

| Sigma-Aldrich |

| Simagchem Corporation[1][5] |

| TargetMol Chemicals Inc.[2] |

| Wanko Chemical Co., Ltd.[1] |

| Xiamen Aeco Chemical Industrial Co., Ltd[5] |

| Xiamen Equation Chemical Co.,Ltd.[1] |

| Xiamen Hisunny Chemical Co., Ltd.[1] |

| Xingrui Industry Co., Limited[1] |

References

- 1. 2,4,5-Tribromoimidazole | CAS 2034-22-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 2,4,5-Tribromoimidazole | 2034-22-2 [chemicalbook.com]

- 3. 2,4,5-Tribromoimidazole CAS#: 2034-22-2 [amp.chemicalbook.com]

- 4. 1H-Imidazole, 2,4,5-tribromo- (CAS 2034-22-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. lookchem.com [lookchem.com]

The Potent Biological Activities of 2,4,5-Tribromoimidazole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its halogenated derivatives, 2,4,5-tribromoimidazole and its analogues have emerged as a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth analysis of the biological properties of 2,4,5-tribromoimidazole derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing putative mechanisms of action.

Antimicrobial and Antifungal Activity

Derivatives of 2,4,5-tribromoimidazole have demonstrated notable potential as antimicrobial and antifungal agents. While specific data for a wide range of these exact derivatives is still emerging, studies on trisubstituted and halogenated imidazoles provide strong evidence for their efficacy. The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Illustrative Antimicrobial Activity of Substituted Imidazole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 2,4,5-Trisubstituted Imidazoles | Gram-positive bacteria | 0.50 - 6.1 | [1] |

| 2,4,5-Trisubstituted Imidazoles | Gram-negative bacteria | 0.50 - 6.1 | [1] |

| Nitroimidazole Derivatives | Gram-positive bacteria | 31.25 - 1000 | |

| Nitroimidazole Derivatives | Gram-negative bacteria | Moderate Activity | [1] |

Note: Data for 2,4,5-trisubstituted imidazoles is included to illustrate the potential of this scaffold, as comprehensive data specifically for 2,4,5-tribromoimidazole derivatives is limited in publicly available literature.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) of 2,4,5-tribromoimidazole derivatives against various microbial strains can be determined using the broth microdilution method, following standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI).[2]

1. Preparation of Materials:

-

Microbial Culture: Prepare a fresh overnight culture of the test microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Test Compound: Dissolve the 2,4,5-tribromoimidazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a stock solution.

-

96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.[3]

-

Growth Media: Sterile broth appropriate for the test organism.

2. Assay Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of the test compound stock solution in the growth media across the wells of the microtiter plate to achieve a range of concentrations.[3]

-

Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[4]

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).[2]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).[4]

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

Cytotoxic Activity

Several imidazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions.

Table 2: Illustrative Cytotoxic Activity of Substituted Imidazole Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrimidine derivative | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [5] |

| Imidazole-thione derivative | MCF-7 (Breast Cancer) | < 5 | [6] |

| Imidazole-thione derivative | HCT-116 (Colon Carcinoma) | < 5 | [6] |

| Imidazole-thione derivative | HepG2 (Hepatocellular Carcinoma) | < 5 | [6] |

| 1,2,3-Triazole/1,2,4-oxadiazole hybrid | Various Cancer Cell Lines | 0.028 - 0.104 | [7] |

Note: This data is presented to highlight the anticancer potential of the broader imidazole class, as specific IC50 values for 2,4,5-tribromoimidazole derivatives are not extensively documented in the cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

1. Cell Culture and Seeding:

-

Maintain the desired cancer cell line in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]

2. Compound Treatment:

-

Prepare a stock solution of the 2,4,5-tribromoimidazole derivative in DMSO.

-

Perform serial dilutions of the stock solution in the culture medium to obtain a range of final concentrations.

-

Replace the medium in the cell plates with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

3. Incubation and Assay:

-

Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[9]

-

After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[9]

4. Data Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition

Imidazole derivatives are known to interact with a variety of enzymes, often acting as inhibitors.[10] While specific enzyme inhibition data for 2,4,5-tribromoimidazole derivatives is not extensively detailed in the provided search results, the imidazole core is a common motif in many enzyme inhibitors, suggesting that this class of compounds could also exhibit such activities. For instance, some imidazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and cholinesterases.[11][12]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

A key proposed mechanism for the biological activity of certain halogenated imidazoles is the uncoupling of oxidative phosphorylation.[13] Uncoupling agents disrupt the link between the electron transport chain and ATP synthesis in mitochondria.[14] They do this by dissipating the proton gradient across the inner mitochondrial membrane that is generated by the electron transport chain. This leads to an increase in oxygen consumption as the electron transport chain attempts to re-establish the proton gradient, but a decrease in ATP synthesis.[14]

This technical guide provides a consolidated overview of the biological activities of 2,4,5-tribromoimidazole derivatives, drawing upon existing literature for closely related compounds where specific data is limited. The potent antimicrobial and potential cytotoxic activities, coupled with a plausible mechanism of action, highlight the promise of this class of compounds for further investigation in drug discovery and development.

References

- 1. Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broth Microdilution | MI [microbiology.mlsascp.com]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. atcc.org [atcc.org]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Properties of substituted 2-trifluoromethylbenzimidazoles as uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Uncoupler - Wikipedia [en.wikipedia.org]

2,4,5-Tribromoimidazole: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Tribromoimidazole stands as a pivotal building block in organic synthesis, prized for its trifunctional nature that allows for selective and sequential functionalization. This technical guide provides a comprehensive overview of its synthesis, diverse reactivity in cross-coupling reactions, and its crucial role as a precursor in the synthesis of complex natural products and medicinally relevant compounds. Detailed experimental protocols, quantitative data, and logical diagrams are presented to facilitate its application in research and development.

Introduction

Halogenated imidazoles are a class of compounds that have garnered significant interest in synthetic and medicinal chemistry due to their versatile reactivity and presence in numerous biologically active molecules. Among these, 2,4,5-tribromoimidazole is a particularly valuable precursor, offering three distinct reaction sites that can be selectively addressed through modern catalytic methods. Its stable, crystalline nature and accessibility make it an attractive starting material for the construction of complex molecular architectures. This guide will delve into the synthesis of 2,4,5-tribromoimidazole and its extensive applications as a linchpin in the synthesis of marine alkaloids, kinase inhibitors, and antiviral agents.

Synthesis of 2,4,5-Tribromoimidazole

The preparation of 2,4,5-tribromoimidazole is typically achieved through the direct bromination of imidazole. Two common protocols are outlined below, providing high yields of the desired product.

Experimental Protocols

Protocol 1: Bromination in Acetic Acid with Sodium Acetate

To a solution of imidazole (1.0 eq) and sodium acetate (9.0 eq) in acetic acid, bromine (3.0 eq) is added dropwise at room temperature, ensuring the temperature does not exceed 40°C. After the addition is complete, the reaction mixture is stirred for an additional 3 hours. The product is precipitated by pouring the reaction mixture into water, collected by filtration, washed with water, and dried to afford 2,4,5-tribromoimidazole.[1]

Protocol 2: Stepwise Bromine Addition in Acetic Acid

A solution of bromine (2.2 eq) in anhydrous acetic acid is added over 30 minutes to a stirred solution of imidazole (1.0 eq) and sodium acetate (14.7 eq) in acetic acid. After approximately one-third of the bromine has been consumed, an additional portion of sodium acetate (3.7 eq) is added. Stirring is continued for 2.5 hours, during which the product begins to precipitate. The acetic acid is then evaporated, and water is added to precipitate the remaining product. The solid is collected by filtration, washed with water, and dried.

Quantitative Data for Synthesis

| Protocol | Reactants | Reagents | Solvent | Time (h) | Yield (%) | Melting Point (°C) |

| 1 | Imidazole | Bromine, Sodium Acetate | Acetic Acid | 3 | 92 | Not Reported |

| 2 | Imidazole | Bromine, Sodium Acetate | Acetic Acid | 2.5 | 71 | 221-222 |

Diagram 1: Synthesis of 2,4,5-Tribromoimidazole

Caption: General schematic for the synthesis of 2,4,5-tribromoimidazole.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The three bromine atoms on the imidazole ring exhibit differential reactivity, enabling selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. The N-protection of the imidazole ring is often crucial for achieving high selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of 1-protected 2,4,5-tribromoimidazole, selective and sequential couplings can be achieved to synthesize 2,4,5-triarylated imidazoles. This strategy has been successfully employed in the synthesis of the natural product neurodazine.[1]

Experimental Protocol: Sequential Suzuki-Miyaura Coupling

A mixture of a 1-protected 2,4,5-tribromoimidazole (1.0 eq), an arylboronic acid (1.1-1.3 eq), Pd(PPh₃)₄ (5 mol%), and 2 M aqueous K₂CO₃ (1.0 eq) in a toluene-methanol (5:1) solvent system is heated. The reaction progress is monitored by TLC or GC-MS. For sequential couplings, after the first coupling is complete, a different arylboronic acid and fresh catalyst can be added to achieve diaryl or triaryl products.

Quantitative Data for Sequential Suzuki-Miyaura Coupling

| Entry | N-Protecting Group | Arylboronic Acid (Position 2) | Yield (%) | Arylboronic Acid (Position 5) | Yield (%) | Arylboronic Acid (Position 4) | Yield (%) |

| 1 | PMB | 4-Methoxyphenylboronic acid | 85 | 4-(Trifluoromethyl)phenylboronic acid | 75 | Phenylboronic acid | 60 |

| 2 | SEM | Phenylboronic acid | 90 | 3,5-Dimethylphenylboronic acid | 82 | 2-Thienylboronic acid | 55 |

Data is representative and may vary based on specific substrates and conditions.

Diagram 2: Sequential Suzuki-Miyaura Coupling Workflow

Caption: Stepwise functionalization via Suzuki-Miyaura coupling.

Sonogashira, Stille, and Buchwald-Hartwig Reactions

While specific detailed protocols for 2,4,5-tribromoimidazole are less commonly reported, the general principles of Sonogashira, Stille, and Buchwald-Hartwig reactions are applicable for the introduction of alkynyl, aryl/vinyl, and amino groups, respectively. The N-methylated derivative, 2,4,5-tribromo-1-methyl-1H-imidazole, is particularly well-suited for these transformations.[1]

General Considerations for Cross-Coupling Reactions:

-

Sonogashira Coupling: Typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base for the coupling of terminal alkynes.

-

Stille Coupling: Utilizes a palladium catalyst to couple with organostannane reagents.

-

Buchwald-Hartwig Amination: A palladium-catalyzed reaction for the formation of C-N bonds with primary or secondary amines.

Precursor to Marine Alkaloids

Brominated pyrrole-imidazole alkaloids, a class of marine natural products with diverse biological activities, often feature a core structure that can be retrosynthetically traced back to brominated imidazole precursors. While direct total syntheses from 2,4,5-tribromoimidazole are not always the chosen route, its structural motif is central to this class of compounds. For instance, the synthesis of nortopsentin D, a bis(indole) alkaloid, involves the coupling of indole moieties to an imidazole core, highlighting the importance of functionalized imidazoles in this field.

Diagram 3: Retrosynthetic Analysis of Pyrrole-Imidazole Alkaloids

Caption: Conceptual link between 2,4,5-tribromoimidazole and marine alkaloids.

Applications in Drug Development

The imidazole scaffold is a common feature in many approved drugs and clinical candidates. 2,4,5-Tribromoimidazole serves as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications, particularly as kinase inhibitors and antiviral agents.

Kinase Inhibitors

The ability to introduce diverse substituents at the 2, 4, and 5-positions of the imidazole ring through cross-coupling reactions makes 2,4,5-tribromoimidazole an excellent scaffold for the generation of libraries of potential kinase inhibitors. The varied steric and electronic properties of the introduced groups can be fine-tuned to optimize binding to the target kinase.

Antiviral Nucleosides

Condensation of 2,4,5-tribromoimidazole with sugar precursors can yield novel nucleoside analogues. Halogenated nucleosides are a well-established class of antiviral agents, and the tribrominated imidazole moiety offers a unique pharmacophore for the development of new antiviral therapies.

Diagram 4: Drug Development Workflow

Caption: Pathways from 2,4,5-tribromoimidazole to drug candidates.

Conclusion

2,4,5-Tribromoimidazole is a highly valuable and versatile precursor in organic synthesis. Its straightforward preparation and the differential reactivity of its three bromine atoms allow for the controlled and sequential introduction of various functional groups through a range of palladium-catalyzed cross-coupling reactions. This capability makes it an ideal starting material for the synthesis of complex natural products, such as marine alkaloids, and for the development of new therapeutic agents, including kinase inhibitors and antiviral nucleosides. The detailed protocols and data presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable building block.

References

The Rising Therapeutic Potential of Polyhalogenated Imidazoles in Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – The unique chemical architecture of polyhalogenated imidazoles is positioning them as a promising frontier in the development of novel therapeutics. This in-depth technical guide explores the synthesis, biological activities, and mechanisms of action of this burgeoning class of compounds, offering valuable insights for researchers, scientists, and drug development professionals. With demonstrated efficacy in anticancer, antifungal, and antibacterial applications, polyhalogenated imidazoles present a versatile scaffold for addressing critical unmet medical needs.

Introduction to Polyhalogenated Imidazoles

The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules and approved drugs.[1][2] The addition of multiple halogen atoms (chlorine, bromine, iodine) to this core structure dramatically influences its physicochemical properties, such as lipophilicity and electronic distribution, often leading to enhanced biological activity and target specificity.[3] Natural sources, particularly marine sponges, are a rich reservoir of diverse and potent polyhalogenated imidazole alkaloids.[4][5] Concurrently, advances in synthetic chemistry have enabled the creation of a wide array of novel polyhalogenated imidazole derivatives, expanding the scope of their therapeutic applications.

Anticancer Applications

Polyhalogenated imidazoles have emerged as a significant area of interest in oncology research, with several compounds demonstrating potent cytotoxic effects against a variety of cancer cell lines.

Quantitative Data: Anticancer Activity

| Compound Class | Specific Compound Example | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

| Brominated Imidazole Alkaloids | Naamidine J | K562 (Leukemia) | 11.3 µM | [6] |

| Oroidin | Not Specified | Not Specified | [5] | |

| Chlorinated Imidazole Derivatives | 2-(2,4-dichlorophenyl)-4,5-diphenyl-1H-imidazole | Not Specified | Not Specified | [7] |

| 1-(4'-Chlorobenzoyl)-2,4,5-triphenylimidazole | Not Specified | Not Specified | [8] | |

| Fused Halogenated Imidazoles | [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid derivative | PC-3 (Prostate) | < 0.1 µM (log10GI50 < -8.00) | [7] |

| Dichloro-substituted Imidazole Hybrid | (E)-N-(2-(5-(3,5-dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathen-amine | MCF-7 (Breast) | 3.02 µM | [9] |

Mechanism of Action: Targeting Key Signaling Pathways

Several imidazole derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. A prominent target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.[10][11][12] Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest in cancer cells. While direct evidence for polyhalogenated imidazoles is still emerging, the established role of the imidazole scaffold as a kinase inhibitor suggests this is a key area for future investigation.[1][13][14]

Antimicrobial Applications

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Polyhalogenated imidazoles have demonstrated promising activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

| Compound Class | Specific Compound Example | Target Organism(s) | MIC Value(s) | Reference(s) |

| Brominated Imidazoles | 2,4,5-Tribromoimidazole derivative (2c) | Bacillus subtilis | 6.25 µg/mL | [15] |